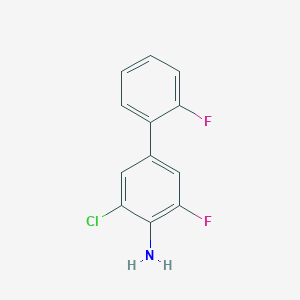

3-Chloro-2',5-difluorobiphenyl-4-amine

Description

3-Chloro-2',5-difluorobiphenyl-4-amine is a halogenated biphenyl derivative characterized by a biphenyl backbone with chlorine and fluorine substituents at the 3, 2', and 5 positions, respectively, and an amine group at the 4 position. The compound’s structural features—halogen substituents and aromatic amine—impart unique electronic and steric properties, making it relevant in medicinal chemistry for applications such as antitumor agent development, as seen in analogs tested via MTT cytotoxicity assays .

Properties

Molecular Formula |

C12H8ClF2N |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

2-chloro-6-fluoro-4-(2-fluorophenyl)aniline |

InChI |

InChI=1S/C12H8ClF2N/c13-9-5-7(6-11(15)12(9)16)8-3-1-2-4-10(8)14/h1-6H,16H2 |

InChI Key |

IECWJRSYVSSFCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)N)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3',4'-Dichloro-5-fluorobiphenyl-2-amine

Key Differences :

- Substituent Positions : The chlorine atoms are located at the 3' and 4' positions, and fluorine at the 5 position, compared to the target compound’s 3-Cl, 2'-F, and 5-F arrangement.

- Biological Activity : While specific data for the target compound is unavailable, biphenylamines with halogen substituents are often explored for cytotoxicity. For example, Schiff bases of 3-chloro-2,4-dihydroxybenzaldehyde (a related intermediate) showed antitumor activity in vitro , suggesting that halogen positioning significantly influences bioactivity.

Data Table :

| Property | 3-Chloro-2',5-difluorobiphenyl-4-amine | 3',4'-Dichloro-5-fluorobiphenyl-2-amine |

|---|---|---|

| Molecular Formula | C₁₂H₈ClF₂N | C₁₂H₈Cl₂FN |

| Halogen Substituents | 3-Cl, 2'-F, 5-F | 3'-Cl, 4'-Cl, 5-F |

| Amine Position | 4 | 2 |

| Potential Applications | Antitumor agents, electronic materials | Similar, with enhanced steric bulk |

Heterocyclic Analogs with Halogenated Aromatic Systems

5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

- Structure : Combines an oxadiazole ring with halogenated benzyl and phenyl groups.

- Key Differences : The presence of a bromine atom and a benzyl ether linkage introduces steric hindrance and polarizability, contrasting with the target compound’s simpler biphenyl system.

- Activity: Oxadiazole derivatives are known for antimicrobial and anticancer properties, though this compound’s bioactivity remains uncharacterized in the evidence .

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine

- Structure : Features a thiazole ring linked to a chloro-fluorobenzyl group.

- Key Differences : The thiazole ring enhances π-conjugation and hydrogen-bonding capacity compared to the biphenyl backbone.

- Applications : Thiazole amines are frequently explored in kinase inhibition and antimicrobial drug design .

Data Table :

| Compound | Core Structure | Halogen Substituents | Molecular Weight |

|---|---|---|---|

| This compound | Biphenyl | 3-Cl, 2'-F, 5-F | 243.65 g/mol |

| 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole-Benzyl | 3-Br, 2-Cl, 4-F | 417.62 g/mol |

| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | Thiazole-Benzyl | 4-Cl, 2-F | 242.70 g/mol |

Functional Group and Reactivity Comparison

- Amine Reactivity : The biphenyl amine in the target compound is less sterically hindered than heterocyclic analogs (e.g., oxadiazole or thiazole derivatives), favoring electrophilic substitution reactions.

- Halogen Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, directing further substitutions to meta/para positions. Chlorine, being larger, contributes to steric effects and slower hydrolysis rates compared to fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.